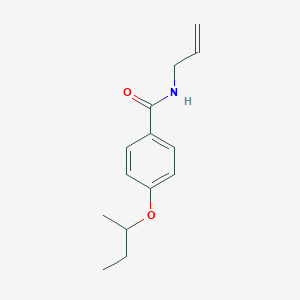![molecular formula C20H21ClN2O4 B268334 4-{[(4-chlorophenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B268334.png)
4-{[(4-chlorophenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[(4-chlorophenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide is a chemical compound that has shown promising results in scientific research applications. It is commonly referred to as "CPAF" and has been synthesized using various methods.
Mecanismo De Acción
The exact mechanism of action of CPAF is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in cell growth and inflammation.
Biochemical and Physiological Effects:
CPAF has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and proteins that are involved in cell growth and inflammation. CPAF has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using CPAF in lab experiments is its potential anti-cancer properties. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. However, one of the limitations of using CPAF is its potential toxicity. Further studies are needed to determine the optimal dosage and potential side effects of CPAF.
Direcciones Futuras
There are several future directions for the study of CPAF. One area of research is the development of more efficient synthesis methods. Another area of research is the study of CPAF's potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Further studies are also needed to determine the optimal dosage and potential side effects of CPAF.
Métodos De Síntesis
CPAF can be synthesized using various methods. One of the most common methods involves the reaction of 4-chlorophenol with acetic anhydride to form 4-chloroacetophenone. This is then reacted with sodium hydroxide to form 4-chlorophenacyl chloride. The resulting compound is then reacted with 2-furanylmethylamine and benzamide to form CPAF.
Aplicaciones Científicas De Investigación
CPAF has been extensively studied for its potential anti-cancer properties. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. CPAF has also been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Propiedades
Nombre del producto |
4-{[(4-chlorophenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide |
|---|---|
Fórmula molecular |
C20H21ClN2O4 |
Peso molecular |
388.8 g/mol |
Nombre IUPAC |
4-[[2-(4-chlorophenoxy)acetyl]amino]-N-(oxolan-2-ylmethyl)benzamide |
InChI |
InChI=1S/C20H21ClN2O4/c21-15-5-9-17(10-6-15)27-13-19(24)23-16-7-3-14(4-8-16)20(25)22-12-18-2-1-11-26-18/h3-10,18H,1-2,11-13H2,(H,22,25)(H,23,24) |
Clave InChI |
IXNAJTBWZKDMDQ-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)CNC(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)Cl |
SMILES canónico |
C1CC(OC1)CNC(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-bromo-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-2-furamide](/img/structure/B268253.png)
![2-[(3-ethoxybenzoyl)amino]-N-(2-methoxyethyl)benzamide](/img/structure/B268256.png)
![1-[(2-isopropylphenoxy)acetyl]-3,4,5-trimethyl-1H-pyrazole](/img/structure/B268257.png)

![2-methyl-N-{4-[(3,4,5-trimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}propanamide](/img/structure/B268261.png)


![4-(2-phenoxyethoxy)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B268267.png)

![3-(2-phenoxyethoxy)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B268271.png)
![N,N-dimethyl-2-{[3-(2-phenoxyethoxy)benzoyl]amino}benzamide](/img/structure/B268272.png)
![N-{4-[acetyl(methyl)amino]phenyl}-4-(2-phenylethoxy)benzamide](/img/structure/B268273.png)
![N-[4-(aminosulfonyl)phenyl]-4-(2-phenylethoxy)benzamide](/img/structure/B268274.png)